(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
Description
The target compound belongs to the chromene-carboxamide family, characterized by a 2H-chromene backbone substituted with a sulfonamido-imino group and a 4-methylphenyl carboxamide moiety.
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-16-8-10-18(11-9-16)26-24(29)20-14-17-6-4-5-7-21(17)34-25(20)27-28-35(30,31)19-12-13-22(32-2)23(15-19)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKPZRKCRWOQM-RFBIWTDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the sulfonamido and imino groups. Key steps include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Sulfonamido Group: This step involves the reaction of the chromene derivative with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Imino Group: The final step involves the reaction of the intermediate with 4-methylphenyl isocyanate under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Research indicates that compounds within the chromene class exhibit a variety of biological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of chromenes can inhibit the growth of various cancer cell lines. For instance, certain 4H-chromenes have shown IC50 values less than 1 μM against human tumor cells, highlighting their potential as anticancer agents .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and tyrosinase. In vitro assays revealed moderate to potent inhibition, suggesting its potential use in managing conditions like diabetes and hyperpigmentation .
Medicinal Chemistry
The structural features of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide make it a candidate for further medicinal chemistry studies aimed at developing new therapeutic agents. Its interactions with biological targets can lead to novel drug formulations.
Material Science
In addition to its biological applications, this compound may also find uses in material science due to its unique chemical properties. It can serve as a building block for synthesizing more complex materials or as an additive in various chemical processes.
Case Studies and Research Findings
- Anticancer Studies : A library of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes was synthesized and tested for cytotoxicity against different cancer cell lines. The results indicated that specific substitutions enhanced their anticancer potency significantly .
- Enzyme Interaction Analysis : Molecular docking studies have been conducted to elucidate the binding interactions between synthesized chromenes and target enzymes. These studies suggest that hydrogen bonding and π-stacking interactions are crucial for effective enzyme binding .
Mechanism of Action
The mechanism by which (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to the active site of an enzyme, inhibiting its activity. The chromene core structure allows for π-π stacking interactions, while the sulfonamido and imino groups can form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Core Chromene Derivatives
- 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (): Synthesis: Prepared via condensation of 3-carboxaldehyde derivatives with sulfonamides under acidic conditions (acetic acid/NaOAc) or via hydrolysis of iminochromene intermediates in dioxane/HCl . Key Differences: The sulfamoylphenyl group lacks methoxy substituents, resulting in lower steric hindrance and distinct electronic properties. Physical Properties: Melting point >300°C, indicating high thermal stability due to strong intermolecular hydrogen bonds and planar aromatic systems .
- Chromeno[2,3-d]pyrimidin-4-ones (): Derived from 2-imino-N-phenyl-2H-chromene-3-carboxamide, these compounds feature fused pyrimidine rings. Modifications include hydrazinyl, pyrazole, and β-lactam substituents.
Sulfonamide-Substituted Analogs
(2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile () :
- Crystal Structure : Orthorhombic system (P212121) with intramolecular C—H···O hydrogen bonds forming S(5) ring motifs. π-π interactions (Cg···Cg = 3.927 Å) stabilize crystal packing .
- Geometric Parameters : Distorted tetrahedral geometry at the sulfonamide sulfur (O—S—O angles: ~119.9°–105.9°), comparable to the target compound’s expected geometry .
- N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine (): Features methoxy substituents but lacks the sulfonamido group. The imino linkage and benzoxazine core highlight the role of electron-donating groups in stabilizing resonance structures .
Substituent Effects on Physicochemical Properties
Table 1: Substituent Impact on Melting Points and Reactivity
Key Observations:
- Methoxy groups (e.g., 3,4-dimethoxy in the target) increase solubility in polar solvents compared to methyl or chloro substituents ().
- Sulfonamido groups enhance thermal stability and crystallinity due to robust hydrogen-bonding networks .
Structural Determination Techniques
- SHELX Software () : Widely used for small-molecule crystallography. The target compound’s structure would likely be resolved using SHELXL for refinement and SHELXT for space-group determination, as seen in analogous sulfonamides .
Biological Activity
The compound (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a derivative of chromone that has garnered attention for its potential biological activities. Chromones and their derivatives are known for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The structural formula of the compound can be represented as follows:
This structure includes a chromene core substituted with a sulfonamide group and an amide functional group, which are crucial for its biological activity.
1. Antioxidant Activity
Chromone derivatives are often evaluated for their antioxidant properties. Research indicates that compounds with similar structures exhibit significant free radical scavenging activity. The presence of methoxy groups in the structure may enhance electron donation, improving antioxidant capacity.
2. MAO-B Inhibition
Monoamine oxidase B (MAO-B) inhibitors have therapeutic implications in neurodegenerative diseases such as Parkinson's disease. Studies on related chromone derivatives suggest that modifications at specific positions significantly influence MAO-B inhibitory activity. For instance, 3-substituted chromones have shown to be potent inhibitors compared to their 2-substituted counterparts . The SAR indicates that the positioning of substituents affects the binding affinity to the active site of MAO-B.
3. Anticancer Properties
Several studies have highlighted the anticancer potential of chromone derivatives. For example, compounds similar to the one have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Study 1: MAO-B Inhibition
A study conducted by Gomes et al. (2015) evaluated a series of chromone derivatives for MAO-B inhibition. The findings indicated that specific substitutions on the chromone ring significantly enhanced inhibitory activity. The compound this compound was hypothesized to exhibit similar properties due to its structural features .
Case Study 2: Antioxidant Activity
In a comparative study assessing antioxidant activities, compounds derived from chromones were tested against standard antioxidants like ascorbic acid. Results indicated that certain derivatives exhibited comparable or superior antioxidant activities, suggesting that modifications such as those found in our compound could enhance these properties .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Substitution Patterns : The position and nature of substituents on the chromone ring play a critical role in determining biological activity.
- Functional Groups : The presence of sulfonamide and carboxamide groups is essential for enhancing interactions with biological targets.
- Conformational Flexibility : The flexibility provided by the amide linkage allows for better accommodation within enzyme active sites.
Q & A
Basic: What are the key structural features and recommended characterization techniques for this compound?
Answer:
The compound contains a chromene core with a sulfonamido-imino substituent and a 4-methylphenyl carboxamide group. Key characterization techniques include:
- Infrared Spectroscopy (IR): Identify functional groups (e.g., C=O stretch at ~1635 cm⁻¹, NH₂/NH stretches between 3400–3483 cm⁻¹) .
- Elemental Analysis: Confirm empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- NMR Challenges: Low solubility in common deuterated solvents (e.g., CDCl₃) may necessitate alternative solvents like DMSO-d₆ or solid-state NMR .
Basic: What synthetic routes are reported for this compound, and what are their efficiency metrics?
Answer:
Synthesis typically involves multi-step protocols:
Core Chromene Formation: Refluxing 4-oxo-4H-chromene-3-carboxaldehyde with diamines in ethanol (yield: ~76%) .
Sulfonamido-Imino Functionalization: Coupling with 3,4-dimethoxybenzenesulfonamide derivatives under acidic or basic conditions.
Purification: Crystallization from ethanol or gradient column chromatography improves purity (>95%) .
Efficiency Metrics: Multi-step yields often drop below 10%; stepwise optimization is critical .
Advanced: How can researchers optimize synthesis using modern experimental design (DoE)?
Answer:
Design of Experiments (DoE) is recommended for parameter optimization:
- Variables: Solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), catalyst loading (e.g., p-TsOH).
- Response Surface Methodology (RSM): Statistically model interactions between variables to maximize yield .
- Flow Chemistry: Continuous-flow systems improve reproducibility and safety for exothermic steps .
Advanced: How should contradictory spectral data (e.g., unresolved NMR signals) be resolved?
Answer:
- Solubility Solutions: Use high-polarity deuterated solvents (DMSO-d₆) or sonication to enhance dissolution .
- 2D NMR Techniques: HSQC or HMBC can resolve overlapping signals in crowded aromatic regions.
- X-ray Crystallography: Definitive structural confirmation if single crystals are obtainable .
Advanced: What strategies improve low yields in multi-step syntheses?
Answer:
- Intermediate Trapping: Isolate and characterize unstable intermediates (e.g., imino-chromene adducts) to identify yield-limiting steps .
- Catalytic Optimization: Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts can enhance selectivity .
- In-Situ Monitoring: Use FTIR or HPLC to track reaction progress and minimize side reactions .
Advanced: How can computational methods predict reactivity or stability?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD): Simulate solvation effects or thermal degradation pathways.
- PubChem Data: Compare with structurally similar compounds (e.g., sulfonamide derivatives) to infer stability under acidic/basic conditions .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Functional Group Modifications: Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
- Bioisosteric Replacements: Substitute the sulfonamido group with phosphonamides or carbamates to assess binding affinity changes .
- Analytical Workflow: Confirm derivative purity via HPLC-MS and validate structural integrity with ¹³C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
